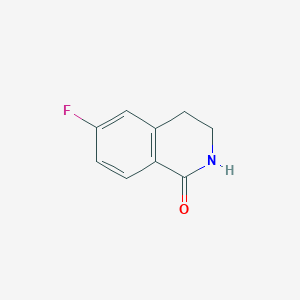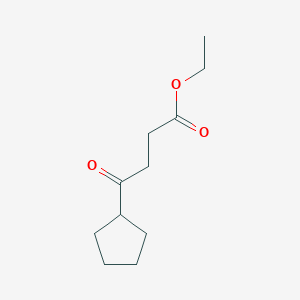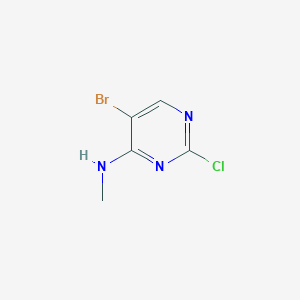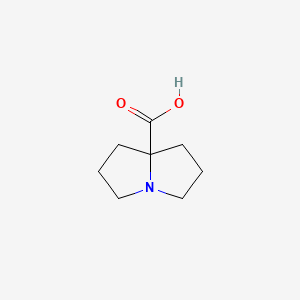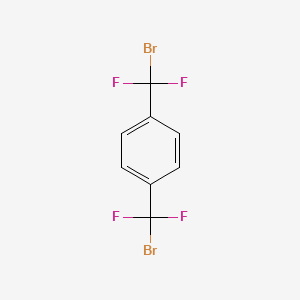
1,4-Bis(bromodifluoromethyl)benzene
描述
1,4-Bis(bromodifluoromethyl)benzene is an organic compound with the molecular formula C₈H₄Br₂F₄ It is characterized by the presence of two bromodifluoromethyl groups attached to a benzene ring at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(bromodifluoromethyl)benzene typically involves the bromination of 1,4-difluoromethylbenzene. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as carbon tetrachloride (CCl₄). The reaction is usually conducted at a temperature range of 0-5°C to prevent over-bromination and to achieve high yields of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications .
化学反应分析
Types of Reactions
1,4-Bis(bromodifluoromethyl)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: The compound can be oxidized to form corresponding difluoromethyl ketones using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Major Products Formed
Substitution: Formation of 1,4-difluoromethylbenzene derivatives.
Reduction: Formation of 1,4-difluoromethylbenzene.
Oxidation: Formation of difluoromethyl ketones.
科学研究应用
1,4-Bis(bromodifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,4-Bis(bromodifluoromethyl)benzene involves its interaction with specific molecular targets. The bromodifluoromethyl groups can participate in electrophilic aromatic substitution reactions, where they act as electron-withdrawing groups, making the benzene ring more susceptible to nucleophilic attack. This property is exploited in various chemical reactions to achieve selective modifications of the compound .
相似化合物的比较
Similar Compounds
1,4-Difluoromethylbenzene: Lacks the bromine atoms, making it less reactive in substitution reactions.
1,4-Bis(chlorodifluoromethyl)benzene: Contains chlorine instead of bromine, resulting in different reactivity and chemical properties.
1,4-Bis(trifluoromethyl)benzene: Contains trifluoromethyl groups, which are more electron-withdrawing than bromodifluoromethyl groups.
Uniqueness
1,4-Bis(bromodifluoromethyl)benzene is unique due to the presence of bromodifluoromethyl groups, which impart distinct reactivity and chemical properties. The combination of bromine and fluorine atoms in the same molecule allows for versatile chemical transformations and applications in various fields of research .
属性
IUPAC Name |
1,4-bis[bromo(difluoro)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-7(11,12)5-1-2-6(4-3-5)8(10,13)14/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNDZUPLJHHVKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)Br)C(F)(F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448218 | |
| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
651-12-7 | |
| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(bromodifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 1,4-bis(bromodifluoromethyl)benzene in the synthesis of octafluoro[2,2]paracyclophane?
A1: this compound serves as a crucial starting material in the synthesis of octafluoro[2,2]paracyclophane []. The paper describes a procedure where this compound reacts with trimethylsilyltributyline (TMSTBT) and fluoride ions in a solution of hexamethylphosphoramide (HMPA) or dimethylsulfoxide (DMSO) in tetrahydrofuran (THF) under reflux conditions. This reaction leads to the formation of octafluoro[2,2]paracyclophane.
Q2: Are there any alternative reagents to this compound for this synthesis?
A2: Yes, the research paper [] mentions that 1,4-bis(chlorodifluoromethyl)benzene and 1,4-bis(iododifluoromethyl)benzene can also be used as alternative starting materials for the synthesis of octafluoro[2,2]paracyclophane. These compounds share a similar structural motif with this compound, suggesting that the halogen atom in the difluoromethyl group might play a key role in the reaction mechanism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


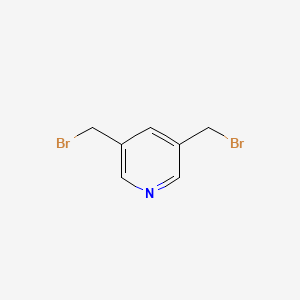
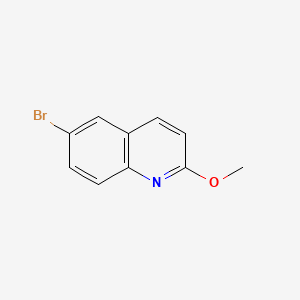
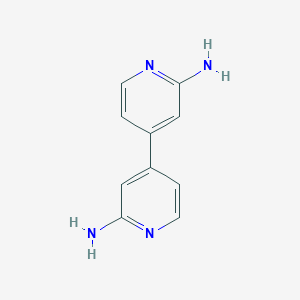
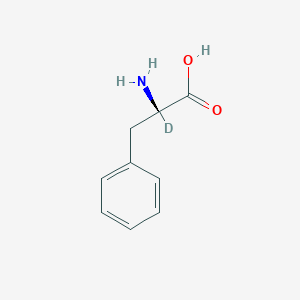
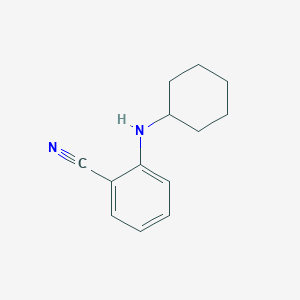
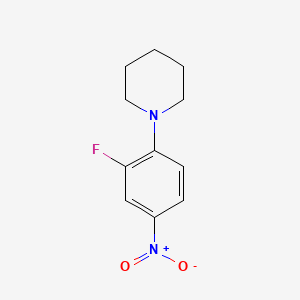
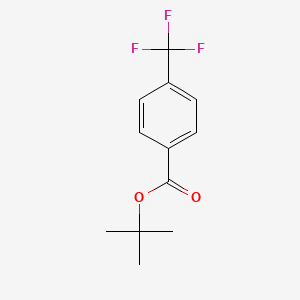
![5-[[9-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-9H-xanthen-3-yl]oxy]pentanoic Acid](/img/structure/B1337764.png)

